molecular formula C13H15F3N2OS B5821558 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide

3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide

Cat. No. B5821558
M. Wt: 304.33 g/mol
InChI Key: CVJYVOXPTJLFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research areas.

Mechanism of Action

The mechanism of action of 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide involves inhibition of PKC, a family of enzymes involved in cellular signaling pathways. By inhibiting PKC, 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide can inhibit the growth and proliferation of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide in lab experiments is its specificity for PKC inhibition. This allows researchers to selectively study the role of PKC in various cellular processes. However, one limitation is the potential for off-target effects, as PKC is involved in multiple cellular pathways.

Future Directions

For research on 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide include further exploration of its potential therapeutic applications, including in combination with other drugs for cancer treatment. Additionally, research could focus on developing more specific inhibitors of PKC to minimize off-target effects and improve the therapeutic potential of this class of compounds.
Conclusion
3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide is a synthetic compound that has shown promise in various scientific research studies, including as a potential therapeutic agent for cancer and inflammatory diseases. Its mechanism of action involves inhibition of PKC, and it has been shown to have anti-inflammatory and anti-proliferative effects. While there are advantages and limitations to using this compound in lab experiments, further research could lead to the development of more specific and effective PKC inhibitors for therapeutic use.

Synthesis Methods

The synthesis of 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide involves the reaction of 2-(trifluoromethyl)aniline with carbon disulfide and chloroacetic acid, followed by reaction with 3-methylbutanoyl chloride. The resulting product is purified using column chromatography, yielding a white crystalline solid with a melting point of 140-142°C.

Scientific Research Applications

3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide has been used in various scientific research studies, including as a potential therapeutic agent for cancer and inflammatory diseases. It has also been used as a tool to study the role of protein kinase C (PKC) in cellular signaling pathways.

properties

IUPAC Name

3-methyl-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2OS/c1-8(2)7-11(19)18-12(20)17-10-6-4-3-5-9(10)13(14,15)16/h3-6,8H,7H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJYVOXPTJLFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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